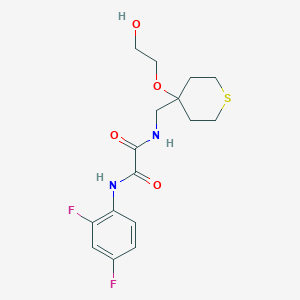

N1-(2,4-difluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

Description

N1-(2,4-Difluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is an oxalamide derivative synthesized as part of a series of HIV entry inhibitors targeting the CD4-binding site . Key structural features include:

- 2,4-Difluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- Tetrahydro-2H-thiopyran moiety: Introduces conformational rigidity and sulfur-based interactions.

The compound was synthesized as a diastereoisomeric mixture (1:5 ratio) with a yield of 58%, LC-MS (APCI+) m/z 425.86 (M+H+), and HPLC purity of 95.6% .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N2O4S/c17-11-1-2-13(12(18)9-11)20-15(23)14(22)19-10-16(24-6-5-21)3-7-25-8-4-16/h1-2,9,21H,3-8,10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMPGEGIBMRCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,4-difluorophenyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20F2N2O4

- Molecular Weight : 342.34 g/mol

- CAS Number : 2210054-50-3

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, particularly in the context of antiviral and antibacterial properties. Its structure suggests potential interactions with viral replication processes, particularly those involving herpesviruses and possibly other pathogens.

Antiviral Activity

Research indicates that derivatives of thiopyran compounds exhibit antiviral properties, particularly against herpes viruses. The mechanism often involves the inhibition of viral DNA synthesis and interference with viral protein functions.

Case Study:

A study highlighted the efficacy of similar compounds in inhibiting the replication of varicella zoster virus (VZV) and herpes simplex viruses (HSV-1 and HSV-2). The findings suggested that modifications in the chemical structure can enhance antiviral potency while maintaining a favorable safety profile .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies have shown that thiopyran derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.

Case Study:

In a study focused on respiratory tract infections, oxazolidinone derivatives were found to be effective against pathogens such as Haemophilus influenzae and Moraxella catarrhalis. This suggests that similar structural motifs in this compound may confer similar antibacterial effects .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Efficacy | Demonstrated significant inhibition of VZV replication at low concentrations. |

| Study 2 | Antibacterial Properties | Effective against multiple strains of respiratory pathogens, suggesting broad-spectrum activity. |

| Study 3 | Safety Profile | Low mutagenicity and favorable pharmacokinetics compared to traditional antiviral agents. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Antiviral Oxalamides

Table 1: Key Antiviral Oxalamides and Their Properties

Key Observations :

- The target compound’s 2,4-difluorophenyl group provides greater metabolic stability compared to the 4-chlorophenyl group in Compounds 13–15, as fluorine atoms reduce oxidative metabolism .

- The thiopyran ring confers distinct conformational preferences vs.

- Moderate synthetic yield (58%) aligns with typical yields for stereochemically complex oxalamides (e.g., 30–83% in ).

Flavoring and Metabolic Oxalamides

Table 2: Flavoring Oxalamides and Toxicological Data

Key Observations :

- S336 undergoes rapid hepatic metabolism without amide hydrolysis, unlike antiviral oxalamides, which may prioritize stability for sustained activity .

- The target compound’s 2-hydroxyethoxy group enhances solubility compared to S336’s hydrophobic dimethoxybenzyl group, aligning with its pharmaceutical vs. food-use design .

Key Observations :

- The target compound’s yield (58%) and purity (95.6%) are consistent with antiviral analogs, reflecting optimized protocols for stereochemical control .

- Flavoring agents like S336 prioritize cost-effective synthesis (e.g., higher yields in ), while pharmaceutical compounds emphasize purity for regulatory compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.